molecular formula C9H10N2O3 B12985311 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL

1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL

Cat. No.: B12985311
M. Wt: 194.19 g/mol
InChI Key: CZIPZPAAIMGXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Amino-6-nitro-2,3-dihydro-1H-inden-2-ol (CAS 505083-08-9) is a chiral bicyclic compound featuring an indene backbone with an amino (-NH₂) group at position 1, a hydroxyl (-OH) group at position 2, and a nitro (-NO₂) group at position 6 (Figure 1). Its stereochemistry ((1R,2R)) is critical for its physicochemical properties and applications in asymmetric synthesis and medicinal chemistry. The compound is a solid at room temperature, with solubility influenced by its polar functional groups .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

1-amino-6-nitro-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H10N2O3/c10-9-7-4-6(11(13)14)2-1-5(7)3-8(9)12/h1-2,4,8-9,12H,3,10H2

InChI Key

CZIPZPAAIMGXIV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL typically involves the nitration of 1-Amino-2,3-dihydro-1H-inden-2-OL. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique bicyclic structure with both an amino group and a hydroxyl group, which contributes to its chiral nature. This structural configuration allows it to serve as a versatile building block in organic synthesis and as a ligand in asymmetric catalysis.

Medicinal Chemistry

1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL has been investigated for its potential in treating various neurological disorders due to its interaction with neurotransmitter systems. Notably, it acts on the dopamine transporter (DAT), inhibiting its function and thereby increasing dopamine levels in the synaptic cleft. This mechanism is particularly relevant for conditions such as depression and Parkinson's disease.

Case Study: Dopamine Transporter Inhibition

  • Study Focus : The compound's effect on dopaminergic neurotransmission.
  • Findings : Increased dopamine availability suggests potential therapeutic benefits in mood disorders.

Organic Synthesis

The compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in enantioselective reactions makes it valuable for producing pharmaceuticals that require specific stereochemistry.

Synthetic Routes

  • Chiral Catalysis : Employed in enantioselective synthesis using chiral catalysts or auxiliaries.
  • Industrial Production : Large-scale production often involves catalytic hydrogenation processes that ensure high purity and yield .

Neuropharmacology

Research indicates that 1-amino-6-nitro-2,3-dihydro-1H-inden-2-OL may exhibit analgesic properties through its action on opioid receptors. Studies have shown that specific diastereomers of related compounds can provide significant antinociceptive effects, suggesting potential applications in pain management .

Case Study: Antinociceptive Activity

  • Experiment : Tested in mouse models for pain relief.
  • Results : Demonstrated dose-dependent analgesic effects mediated through opioid receptors, with implications for developing new pain relief medications .

Mechanism of Action

The mechanism of action of 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 6

The nitro group at position 6 distinguishes the target compound from analogs with alternative substituents. Key derivatives and their properties are summarized in Table 1.

Table 1: Substituent Effects on Physicochemical and Spectral Properties

Compound Substituent (Position 6) Molecular Formula Molecular Weight Yield (%) Key Spectral Data (¹H NMR δ, ppm) Reference
Target Compound -NO₂ C₉H₁₀N₂O₃ 194.19 N/A Not reported
S6 -Br C₉H₁₀BrNO 240.09 89 7.15 (dd, J = 4.6, 3.1 Hz, 2H)
S7 -Isopropyl C₁₂H₁₇NO 191.27 46 2.54–2.21 (m, 4H; isopropyl CH)
S8 -4-(tert-butyl)phenyl C₁₉H₂₄NO 282.40 69 7.56–7.42 (m, 7H; aromatic)
CID 18399977 (Analog) -NH₂, -CH(CH₃)₂ C₁₁H₁₅NO 177.24 N/A SMILES: CC1(CC(C2=C1C=CC(=C2)N)O)C

Key Observations :

  • Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, reducing electron density in the aromatic ring compared to bromo (S6) or alkyl (S7, S8) substituents. This impacts reactivity in electrophilic substitution or hydrogen bonding .
  • Steric Effects : Bulky substituents like 4-(tert-butyl)phenyl (S8) or adamantyl (S9) reduce rotational freedom and increase steric hindrance, whereas the nitro group offers moderate steric bulk with planar geometry .
  • Spectral Signatures : Aromatic protons in S8 appear downfield (δ 7.56–7.42 ppm) due to conjugation with the electron-rich tert-butylphenyl group, contrasting with the target compound’s uncharacterized NMR .

Stereochemical Variations

The (1R,2R) configuration of the target compound differentiates it from stereoisomers and enantiomers (Table 2).

Table 2: Stereochemical Comparisons

Compound Stereochemistry Optical Rotation ([α]D²⁰) Key Applications Reference
Target Compound (1R,2R) Not reported Chiral building block
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (1S,2R) −73.5 (c = 0.50, CHCl₃) Precursor for urea derivatives
(1S,2S)-(+)-1-Amino-2-indanol (1S,2S) + value (unreported) Asymmetric catalysis

Key Observations :

  • Optical Activity : The (1S,2R) enantiomer () exhibits a negative optical rotation, suggesting divergent chiral environments compared to the (1R,2R) target compound .
  • Reactivity : Stereochemistry influences hydrogen-bonding capacity and coordination with metal catalysts, critical in asymmetric fluorination or borylation reactions .

Functional Group Modifications

The hydroxyl and amino groups enable diverse derivatization. Examples include:

  • Urea Derivatives: Reaction of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol with 3,5-bis(trifluoromethyl)phenyl isocyanate yields urea analogs with enhanced dipole moments for anion recognition .
  • Oxazolone Formation: Cyclization with 2-aminobenzonitrile produces oxazolone derivatives (e.g., 8g), utilized in chiral benzimidazolium salts for catalytic borylation .

Biological Activity

1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL (CAS No. 163061-73-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₉H₁₁N₃O₂
Molecular Weight179.20 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point118 - 121 °C
Boiling Point290 ± 40 °C at 760 mmHg

The biological activity of 1-amino-6-nitro-2,3-dihydro-1H-inden-2-OL is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to:

  • Inhibit Enzyme Activity : It acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting oxidative stress and inflammation pathways.
  • Modulate Receptor Activity : The compound may function as a modulator of receptor activity, influencing signaling pathways associated with cellular proliferation and apoptosis .

Anticancer Activity

Research indicates that 1-amino-6-nitro-2,3-dihydro-1H-inden-2-OL exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism of Action
MDA-MB-231 (Breast)10Induces apoptosis via caspase activation
HepG2 (Liver)15Inhibits cell proliferation and induces cell cycle arrest

Neuroprotective Effects

The compound has also shown potential neuroprotective effects, possibly through the inhibition of neuroinflammation and oxidative stress. Studies suggest that it may protect neuronal cells from damage induced by toxic agents .

Case Studies

  • In Vitro Evaluation : A study assessed the cytotoxic effects of the compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with concentrations as low as 10 μM led to significant morphological changes and increased caspase activity, confirming its role as an apoptosis inducer .
  • Molecular Docking Studies : Molecular docking simulations have identified key interactions between the compound and targets involved in cancer signaling pathways. These studies provide insights into how structural modifications could enhance its efficacy against specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.